Cas no 34371-47-6 (5-Carboxystrictosidine)

5-Carboxystrictosidine structure
Produktname:5-Carboxystrictosidine
5-Carboxystrictosidine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3S)-cis-1-((4S)-2t-beta-D-glucopyranosyloxy-5-methoxycarbonyl-3c-vinyl-3,4-dihydro-2H-pyran-4r-ylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- (5S)-5-carboxystrictosidine
- 3alpha,4,5alpha,6-tetrahydro-deoxycordifoline
- 5(S)-5-carboxystrictosidine
- 5-carboxystrictosidine
- 5alpha-Carboxystrictosidin
- 5beta-carboxy-strictosidine
- 1H-PYRIDO(3,4-B)INDOLE-3-CARBOXYLIC ACID, 1-((3-ETHENYL-2-(.BETA.-L-GLUCOPYRANOSYLOXY)-3,4-DIHYDRO-5-(METHOXYCARBONYL)-2H-PYRAN-4-YL)METHYL)-2,3,4,9-TETRAHYDRO-, (2S-(2.ALPHA.,3.BETA.,4.BETA.(1R*,3R*)))-
- NCGC00179705-03
- STRICTOSIDINE, 5.BETA.-CARBOXY-
- MEGxp0_001136
- BRD-K10211066-001-01-5
- 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-((3-ethenyl-2-(beta-L-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-yl)methyl)-2,3,4,9-tetrahydro-, (2S-(2alpha,3beta,4beta(1R*,3R*)))-
- ACon1_002223
- GLXC-26405
- CHEMBL4442305
- Carboxystrictosidine
- UNII-DD33P75ZZV
- 5beta-Carboxystrictosidine
- (5S)-5-Carboxystrictosidine; (1S,3S)-1-[[(2S,3R,4S)-3-Ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- AKOS040763168
- 34371-47-6
- Strictosidine, 5beta-carboxy-
- 5.BETA.-CARBOXY-3-ISOVINCOSIDE
- DTXSID001347342
- (1S,3S)-1-[[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- (-)-5-Carboxystrictosidine
- DD33P75ZZV
- (1S,3S)-1-(((2S,3R,4S)-3-Ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylic acid
- 5beta-Carboxy-3-isovincoside
- (1S,3S)-1-(((2S,3R,4S)-3-ETHENYL-2-(.BETA.-D-GLUCOPYRANOSYLOXY)-3,4-DIHYDRO-5-(METHOXYCARBONYL)-2H-PYRAN-4-YL)METHYL)-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOLE-3-CARBOXYLIC ACID
- 5.BETA.-CARBOXYSTRICTOSIDINE
- 5α-carboxystrictosidine
- 5alpha-Carboxystrictosidine
- (2S)-3alpha-Ethenyl-2beta-(beta-D-glucopyranosyloxy)-3,4-dihydro-4alpha-[[(1S,3R)-2,3,4,9-tetrahydro-3-carboxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-2H-pyran-5-carboxylic acid 5-methyl ester
- 34371-11-4
- 5-Carboxystrictosidine
-
- Inchi: InChI=1S/C28H34N2O11/c1-3-12-14(8-18-21-15(9-19(29-18)25(35)36)13-6-4-5-7-17(13)30-21)16(26(37)38-2)11-39-27(12)41-28-24(34)23(33)22(32)20(10-31)40-28/h3-7,11-12,14,18-20,22-24,27-34H,1,8-10H2,2H3,(H,35,36)/t12-,14+,18+,19+,20-,22-,23+,24-,27+,28+/m1/s1
- InChI-Schlüssel: LHKZIVMTXZLOTP-RMKGEEGASA-N
- Lächelt: COC(=O)C1=COC(C(C1CC2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 574.21625990g/mol
- Monoisotopenmasse: 574.21625990g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 41
- Anzahl drehbarer Bindungen: 9
- Komplexität: 1010
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topologische Polaroberfläche: 200Ų
5-Carboxystrictosidine Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
5-Carboxystrictosidine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6109-5 mg |
5-Carboxystrictosidine |
34371-47-6 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN6109-1 mL * 10 mM (in DMSO) |
5-Carboxystrictosidine |
34371-47-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6,720 | 2023-07-11 | |
TargetMol Chemicals | TN6109-1 ml * 10 mm |
5-Carboxystrictosidine |
34371-47-6 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 | ||
TargetMol Chemicals | TN6109-5mg |
5-Carboxystrictosidine |
34371-47-6 | 5mg |
¥ 4420 | 2024-07-20 |
5-Carboxystrictosidine Verwandte Literatur
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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